molecular formula C15H14ClN3O2S B301857 N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

カタログ番号 B301857
分子量: 335.8 g/mol
InChIキー: SCKHQXZHKPIPMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the development of novel cancer therapies.

作用機序

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide targets the enzyme, MTH1, which is involved in the maintenance of intracellular nucleotide pools. By inhibiting MTH1, N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide induces oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has also been shown to have anti-inflammatory properties. It has been demonstrated to inhibit the release of pro-inflammatory cytokines and to reduce inflammation in animal models of disease.

実験室実験の利点と制限

One advantage of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is its specificity for MTH1, which reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

将来の方向性

There are several potential future directions for research on N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide. One area of interest is the development of combination therapies that use N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide in conjunction with other anti-cancer agents. Another potential direction is the investigation of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide in other disease models, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, there is a need for further optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo.

合成法

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide involves a multi-step process that starts with the reaction of 5-chloropyridine-2-carbonyl chloride with thiourea to form the intermediate compound, N-(5-chloropyridin-2-yl)thiourea. This intermediate is then reacted with 4-ethoxybenzoyl chloride to yield the final product, N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide.

科学的研究の応用

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In these studies, N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis.

特性

製品名

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

分子式

C15H14ClN3O2S

分子量

335.8 g/mol

IUPAC名

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

InChI

InChI=1S/C15H14ClN3O2S/c1-2-21-12-6-3-10(4-7-12)14(20)19-15(22)18-13-8-5-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22)

InChIキー

SCKHQXZHKPIPMD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

正規SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。